molecular formula C18H22N4O3 B2546188 4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2097929-01-4

4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2546188
CAS No.: 2097929-01-4
M. Wt: 342.399
InChI Key: BQPUTTAMHOOQQQ-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide ( 2034256-16-9) is a chemical compound provided for research and experimental purposes. It has a molecular formula of C18H22N4O4 and a molecular weight of 358.39 g/mol . The compound features a 2,3-dioxopiperazine core, a structural motif found in intermediates used in the synthesis of various pharmacologically active agents, including certain antibiotics . This product is intended for laboratory research and development use only. It is not intended for direct use in humans or animals for diagnostic, therapeutic, or any other consumer-related purposes. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-ethyl-N-[2-(1-methylindol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-3-21-10-11-22(17(24)16(21)23)18(25)19-8-6-13-4-5-15-14(12-13)7-9-20(15)2/h4-5,7,9,12H,3,6,8,10-11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPUTTAMHOOQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCC2=CC3=C(C=C2)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the indole or piperazine rings .

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets . Overall, the compound’s effects are mediated through a combination of receptor binding, enzyme inhibition, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues in the Piperazine-Carboxamide Family

Piperazine-carboxamides are a versatile class of compounds with diverse biological activities. Key structural analogues include:

Compound Name Piperazine Substituents Carboxamide Substituents Key Structural Features Biological Relevance References
Target Compound 4-ethyl, 2,3-dioxo N-[2-(1-methyl-1H-indol-5-yl)ethyl] Diketopiperazine core, indole at C5 Not explicitly reported
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-ethyl N-(4-chlorophenyl) Chlorophenyl group, no indole Intermediate in organic synthesis
N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide 4-(1H-indol-4-yl) N-(4-chlorophenyl) Indole at C4, no dioxo groups Research applications
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide 3-chloro-5-(trifluoromethyl)pyridin-2-yl N-(benzoxazin-6-yl) Benzoxazine moiety, halogenated pyridine Not specified

Key Observations :

  • Indole positioning (C5 in the target vs. C4 in ) may alter π-π stacking interactions in biological targets.
  • Chlorophenyl or nitroaryl substituents (e.g., ) enhance electron-withdrawing effects, whereas indole groups contribute electron-rich regions.
Indole-Containing Derivatives

Indole-substituted piperazines are prominent in medicinal chemistry due to indole's role in mimicking tryptophan residues. Notable examples:

Compound Name Indole Substituents Piperazine Linkage Functional Groups References
Target Compound 1-methyl-1H-indol-5-yl Ethylcarboxamide 2,3-dioxopiperazine
N-(1-ethyl-1H-indol-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide 1-ethyl-1H-indol-3-yl 4-nitrophenyl Nitro group, no dioxo
3-(2,4-Dichlorophenyl)-N′-[(E)-1H-indol-3-ylmethylene]-1H-pyrazole-5-carbohydrazide 1H-indol-3-ylmethylene Pyrazole-carbohydrazide Dichlorophenyl, hydrazide

Key Observations :

  • Substitution at the indole nitrogen (methyl in the target vs. ethyl in ) modulates steric bulk and hydrogen-bonding capacity.
  • The 2,3-dioxopiperazine in the target compound may confer enhanced metabolic stability compared to non-diketopiperazine analogs .

Characterization Techniques :

  • X-ray Crystallography : Confirmation of piperazine chair conformation and indole positioning (as in ).
  • Spectroscopy : 1H/13C NMR for indole proton environments and MS for molecular weight validation .

Biological Activity

4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H20N2O3\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_3

This structure features a piperazine ring with ethyl and indole substituents, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, impacting mood and cognitive functions. The presence of the indole moiety is particularly relevant, as indole derivatives are known to exhibit a range of neuropharmacological effects.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description References
Antidepressant Effects Exhibits potential antidepressant properties by modulating serotonin pathways.
Anxiolytic Properties May reduce anxiety symptoms through interaction with GABAergic systems.
Neuroprotective Effects Shows promise in protecting neuronal cells from oxidative stress.
Anticancer Activity Preliminary data suggest it may inhibit tumor cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that the compound significantly reduced depressive-like behaviors in rodent models. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a potential for treating depression .
  • Neuroprotection : Research published in Neuroscience Letters highlighted the neuroprotective effects of the compound against oxidative stress-induced apoptosis in neuronal cell lines. The study indicated that the compound could upregulate antioxidant enzymes, thereby enhancing cellular resilience .
  • Anticancer Properties : In vitro studies reported in Cancer Letters showed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involved the induction of apoptosis and cell cycle arrest .

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-N-[2-(1-methyl-1H-indol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide, and how can reaction conditions be standardized?

The synthesis typically involves coupling a piperazine core with indole and carboxamide precursors. Key steps include:

  • Amide bond formation : Use coupling agents like EDC or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under nitrogen to minimize hydrolysis .
  • Indole functionalization : Alkylation of the indole nitrogen with 2-chloroethylamine derivatives requires controlled pH (7–8) and temperatures (40–60°C) to avoid side reactions .
  • Purification : Normal-phase chromatography (gradient elution with ethyl acetate/hexane) or recrystallization improves yield and purity . Standardization involves monitoring reaction progress via HPLC and optimizing solvent polarity and catalyst loading .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm connectivity, particularly distinguishing the 2,3-dioxopiperazine moiety and indole substituents .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve stereochemical ambiguities, especially for the piperazine ring conformation .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

Q. What are the primary challenges in achieving high purity during synthesis?

  • Byproduct formation : Competing alkylation at the indole C3 position can occur if reaction conditions (e.g., excess alkylating agent) are not tightly controlled .
  • Solubility issues : The compound’s hydrophobicity necessitates polar aprotic solvents for reactions but complicates purification. Reverse-phase HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

  • Assay standardization : Use isogenic cell lines or recombinant receptors (e.g., dopamine D2-like receptors) to minimize variability in target engagement studies .
  • Dose-response profiling : Compare EC50_{50}/IC50_{50} values across multiple assays (e.g., radioligand binding vs. functional cAMP assays) to distinguish direct vs. allosteric effects .
  • Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Q. What computational strategies are effective for predicting target interactions of this compound?

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to model binding to piperazine-targeted receptors (e.g., serotonin 5-HT1A_{1A} or dopamine receptors). Focus on the dioxopiperazine’s keto groups for hydrogen bonding .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize targets for experimental validation .
  • SAR analysis : Compare with analogs (e.g., 4-(3-chlorophenyl)-N-indole derivatives) to identify critical substituents for activity .

Q. How can reaction scalability be improved without compromising yield?

  • Flow chemistry : Continuous-flow reactors enhance heat/mass transfer for exothermic steps like amide coupling, reducing side product formation .
  • Catalyst screening : Immobilized catalysts (e.g., polymer-supported DMAP) enable recycling and reduce purification steps .
  • DoE (Design of Experiments) : Multivariate analysis optimizes parameters (temperature, solvent ratio, stoichiometry) for robustness .

Q. What methodologies address stability issues during long-term storage?

  • Lyophilization : Freeze-drying in inert atmospheres (argon) prevents oxidation of the dioxopiperazine ring .
  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS identify hydrolytic degradation pathways .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting solubility data across studies?

  • Solvent selection : Test solubility in biologically relevant media (e.g., PBS with 0.5% Tween-80) rather than pure DMSO to better mimic physiological conditions .
  • pH-dependent solubility : Use potentiometric titrations (e.g., SiriusT3) to measure pKa and predict ionization state-dependent solubility .

Q. What statistical approaches validate reproducibility in pharmacological assays?

  • Bland-Altman analysis : Quantifies agreement between replicate experiments, highlighting systematic biases in IC50_{50} measurements .
  • Meta-analysis : Pool data from independent studies using random-effects models to assess heterogeneity and derive consensus EC50_{50} values .

Structural and Functional Insights

Q. How does the 2,3-dioxopiperazine moiety influence bioactivity compared to non-oxidized piperazines?

  • The diketone group enhances hydrogen-bonding capacity, improving affinity for proteases or kinases with polar active sites. However, it reduces metabolic stability due to susceptibility to reductase enzymes .
  • Comparative studies with 4-ethylpiperazine-1-carboxamide analogs show a 3–5-fold decrease in plasma half-life, necessitating prodrug strategies .

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